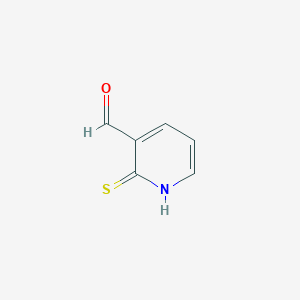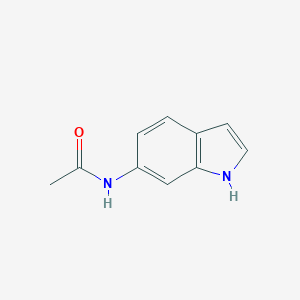
N-(1H-indol-6-yl)acetamide
Descripción general
Descripción
“N-(1H-indol-6-yl)acetamide” is a chemical compound with the molecular formula C10H10N2O . It is an indole derivative, which means it contains a benzene ring fused to a pyrrole ring . The compound is also known by its IUPAC name, N-(1H-indol-3-yl)acetamide .
Synthesis Analysis
The synthesis of indole derivatives, including “N-(1H-indol-6-yl)acetamide”, often involves condensation reactions . For instance, one study described the synthesis of a series of indole derivatives by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Another study reported the synthesis of (1H-indol-6-yl)phosphonic acid derivatives through reactions of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal .
Molecular Structure Analysis
The molecular structure of “N-(1H-indol-6-yl)acetamide” consists of a benzene ring fused to a pyrrole ring, forming an indole nucleus . The compound has a molecular weight of 174.199 Da .
Chemical Reactions Analysis
Indole derivatives, including “N-(1H-indol-6-yl)acetamide”, are known to undergo various chemical reactions . For example, they can be involved in condensation reactions, as mentioned in the synthesis analysis section . Additionally, they can participate in reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
- A study by Al-Ostoot et al. (2020) highlighted the synthesis of a new indole acetamide derivative with confirmed anti-inflammatory activity through in silico modeling studies. This research emphasizes the potential of indole acetamide derivatives in anti-inflammatory drug development.
Antiplasmodial Properties
- Research by Mphahlele et al. (2017) focused on synthesizing novel N-(3-Trifluoroacetyl-indol-7-yl) Acetamides and evaluating their in vitro antiplasmodial properties against Plasmodium falciparum. This indicates the potential application of these compounds in malaria treatment.
Synthesis Methods
- A study by Zhou et al. (2016) developed a highly efficient method for synthesizing unsymmetrical N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives, which are valuable for various pharmacological applications.
Antioxidant Properties
- Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity, revealing considerable activity and potential as antioxidant agents.
Cytotoxic Agents in Cancer Therapy
- Modi et al. (2011) synthesized novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives and evaluated their cytotoxic activity on breast cancer cell lines, indicating their potential as cytotoxic agents in cancer therapy.
Antiallergic Agents
- The study by Menciu et al. (1999) synthesized new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, demonstrating significant antiallergic potency.
Antihyperglycemic and Antioxidant Agents
- Kanwal et al. (2021) synthesized Indole-3-acetamides and evaluated their antihyperglycemic and antioxidant potentials, showing good inhibition against α-amylase enzyme and antioxidant activity.
Direcciones Futuras
The future directions for “N-(1H-indol-6-yl)acetamide” and similar compounds could involve further exploration of their biological activities and therapeutic potential . For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions. These compounds could be further investigated for their potential applications in various fields.
Propiedades
IUPAC Name |
N-(1H-indol-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)12-9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAJHYBATPUVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569750 | |
| Record name | N-(1H-Indol-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-6-yl)acetamide | |
CAS RN |
171896-30-3 | |
| Record name | N-(1H-Indol-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)
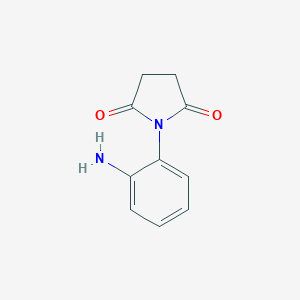
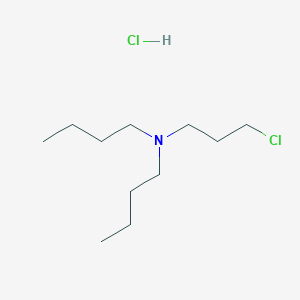
![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)
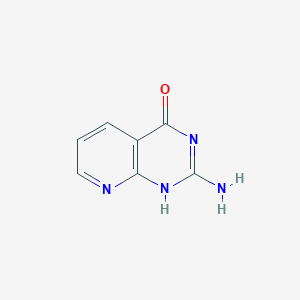
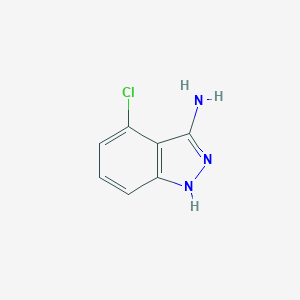
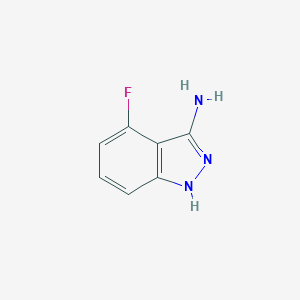
![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)

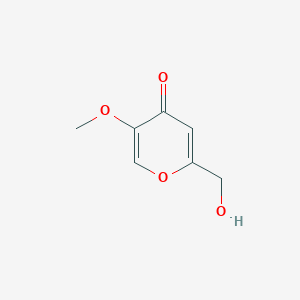

![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)
